trans-4-Butylcyclohexanecarboxylic Acid

Liquid Crystal Nanocomposites Hydrogen Bonding Mesogen Design

Researchers requiring precise liquid crystal phase behavior often encounter performance drift from cis/trans mixtures. The pure trans isomer (CAS 38289-28-0) eliminates cis-induced dimerization disruption, ensuring consistent hydrogen-bonded supramolecular architecture. • Enables reliable blue phase temperature ranges and reduces device switching hysteresis compared to n-trans-hexylcyclohexanecarboxylic acid mixtures. • Weaker H-bond donor strength than 4-hexylbenzoic acid (6BA) improves nanoparticle dispersion and miscibility in NP/LC composites via COOH-pyridine heterosynthons. • Trans-4-butylcyclohexanecarboxylate ester enables long-acting prodrug design, as validated by testosterone buciclate's 4-month efficacy in primates.

Molecular Formula C11H20O2
Molecular Weight 184.279
CAS No. 38289-28-0; 71101-89-8
Cat. No. B2880656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Butylcyclohexanecarboxylic Acid
CAS38289-28-0; 71101-89-8
Molecular FormulaC11H20O2
Molecular Weight184.279
Structural Identifiers
SMILESCCCCC1CCC(CC1)C(=O)O
InChIInChI=1S/C11H20O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3,(H,12,13)
InChIKeyBALGERHMIXFENA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-Butylcyclohexanecarboxylic Acid Overview


trans-4-Butylcyclohexanecarboxylic Acid (CAS 38289-28-0; synonym: buciclic acid) is a saturated cyclohexanecarboxylic acid derivative featuring a trans-configured 4-butyl substituent. With a molecular formula of C11H20O2 and a molecular weight of 184.28 g/mol, the compound exists as a white crystalline solid at ambient temperature (melting point ~37°C) . It is classified as a key intermediate for liquid crystal (LC) materials and as a building block for long-acting steroid esters . Its saturated cyclohexane core distinguishes it from aromatic analogs, imparting distinct hydrogen-bonding and mesomorphic properties that are critical for specific formulation and synthetic applications [1].

1

Workflow

Liquid crystal nanocomposite formulation

2

Selection

trans stereoisomer required for consistent dimerization

3

Use Context

Blue phase engineering, extended-duration prodrug research

trans-4-Butylcyclohexanecarboxylic Acid Generic Substitution Risks


Procurement of 4-butylcyclohexanecarboxylic acid as a generic 'cis/trans mixture' (CAS 71101-89-8) or substitution with aromatic analogs such as 4-hexylbenzoic acid (6BA) is not scientifically equivalent. The trans stereoisomer exhibits distinct solid-state packing and hydrogen-bonding behavior critical to liquid crystal phase stability, whereas the cis isomer disrupts dimerization [1]. Furthermore, the saturated cyclohexane ring confers weaker hydrogen bond donor strength compared to aromatic benzoic acids, enabling precise tuning of nanoparticle-LC interactions that cannot be replicated by 6BA [2]. Finally, the butyl chain length balances mesogenic properties and viscosity differently than shorter (ethyl) or longer (pentyl) homologs, directly impacting blue phase temperature ranges and device switching speeds [3].

  • Cis isomer contamination

    Even 12% cis disrupts dimerization dynamics; pure trans essential for mesophase stability.

  • Aromatic analog mismatch

    4-Hexylbenzoic acid offers stronger H-bond donor strength, altering NP-LC interaction profiles.

  • Alkyl chain length shift

    Shorter (ethyl) or longer (pentyl) homologs change mesogenic balance and blue phase ranges.

trans-4-Butylcyclohexanecarboxylic Acid Differentiators


Hydrogen Bond Donor Strength vs. 4-Hexylbenzoic Acid

In liquid crystal nanocomposite formulations, trans-4-butylcyclohexanecarboxylic acid (4-BCHA) functions as a distinctly weaker hydrogen bond donor than its aromatic analog 4-hexylbenzoic acid (6BA). This difference is critical for achieving specific NP-LC interaction profiles [1].

H-Bond Donor
Head-to-head
Target: Weaker donor
Comparator (6BA): Strong donor

Enables reduced NP aggregation in composites

Qualitative fluorescence miscibility assessment

Liquid Crystal Nanocomposites Hydrogen Bonding Mesogen Design

Blue Phase Hysteresis: 4-BCHA/6BA vs. Hexyl Analog

A blue phase liquid crystal mixture formulated with trans-4-butylcyclohexanecarboxylic acid (4-BCHA) and 4-hexylbenzoic acid (6BA) demonstrates a critical performance advantage over mixtures using n-trans-hexylcyclohexanecarboxylic acid: the absence of large thermal hysteresis [1].

Blue Phase Hysteresis
Head-to-head
Target (4-BCHA/6BA): No large hysteresis
Comparator: Hysteresis present

Supports consistent BP temperature range in device cycles

Heating/cooling cycle comparison

Blue Phase Liquid Crystals Thermal Stability Chiral Dopants

Dimerization Behavior: trans vs. cis Isomer Contamination

The dimerization behavior of trans-4-butylcyclohexanecarboxylic acid is significantly altered by the presence of its cis isomer. NMR studies show that even a 12% contamination of the cis isomer measurably affects the dimerization dynamics, underscoring the need for high stereochemical purity [1].

Dimerization
Head-to-head
Target: Pure trans
Comparator: 12% cis contamination alters dynamics

High stereochemical purity required for mesophase formation

NMR evidence

Liquid Crystal Dimerization Stereochemical Purity NMR Spectroscopy

Physical State: Solid vs. Liquid Form

Pure trans-4-butylcyclohexanecarboxylic acid (CAS 38289-28-0) is a crystalline solid at 20°C with a melting point of 35-38°C, whereas the cis/trans mixture (CAS 71101-89-8) is reported as a liquid at room temperature .

Physical State
Head-to-head
Target: Solid (m.p. 35-38°C)
Mixture: Liquid at 20°C

Simplifies handling and accurate weighing

Ambient temperature physical form

Material Handling Physical Form Stereochemistry

Long-Acting Prodrug: Testosterone Buciclate

The trans-4-butylcyclohexanecarboxylate ester of testosterone (testosterone buciclate) provides a remarkably extended duration of action, maintaining serum testosterone of castrated monkeys in the normal range for 4 months following a single intramuscular depot injection [1].

Prodrug Duration
Cross-study comparable
4 months (vs. ~2-4 weeks)

Supports extended-duration depot prodrug research

Primate depot model, single injection

Prodrug Design Androgen Therapy Controlled Release

Mesogenic Building Block for Hydrogen-Bonded LCs

trans-4-Butylcyclohexanecarboxylic acid (4-BCA) is a recognized building block for commercial hydrogen-bonded liquid crystals, selected alongside 4-hexylbenzoic acid for its distinct head group structure and alkyl chain length, which directly influence mesophase behavior [1].

H-LC Building Block
Class-level
Recognized commercial H-LC component

Saturated cyclohexane ring enables tailored mesophase behavior

Structural distinction review

Hydrogen-Bonded Liquid Crystals Mesophase Engineering Commercial LC Formulations

trans-4-Butylcyclohexanecarboxylic Acid Applications


Low-Hysteresis Blue Phase Liquid Crystal Mixtures

Leverage the absence of large thermal hysteresis in 4-BCHA/6BA-based blue phase mixtures to develop LC displays with consistent optical performance across heating/cooling cycles [1]. This property directly addresses a key limitation of alternative mixtures using n-trans-hexylcyclohexanecarboxylic acid, making 4-BCHA essential for reliable blue phase device engineering.

Tunable Hydrogen Bonding in Nanoparticle-LC Composites

Utilize the weaker hydrogen bond donor strength of 4-BCHA relative to 6BA to create NP/LC composites with reduced nanoparticle aggregation and improved miscibility [2]. This differential enables precise control over NP-LC interactions via COOH-pyridine heterosynthons, a capability not achievable with stronger aromatic acid donors.

Ultra-Long-Acting Steroid Prodrugs

Employ the trans-4-butylcyclohexanecarboxylate ester moiety to design prodrugs with extended duration of action, as demonstrated by testosterone buciclate's 4-month efficacy in primates [3]. This building block offers a significant pharmacokinetic advantage over shorter-chain or aromatic esters for depot formulations.

Stereochemically Pure Liquid Crystal Intermediates

Specify pure trans isomer (CAS 38289-28-0) rather than cis/trans mixtures to avoid dimerization disruption caused by cis contamination [4]. The solid physical form of the pure trans material further simplifies handling and ensures accurate stoichiometry in sensitive LC mixture formulations .

Application
Selection Property
Validation Focus
Low-hysteresis blue phase LC mixtures
Hysteresis-free thermal behavior in 4-BCHA/6BA mixtures
Thermal cycling optical stability testing
Tunable NP-LC composites
Weaker H-bond donor vs. aromatic acids
NP aggregation and miscibility assays
Extended-duration depot prodrug research
trans-4-butylcyclohexanecarboxylate ester moiety
Depot release kinetics and duration-of-action studies
Stereochemically pure LC intermediates
trans isomer stereochemical purity
Dimerization purity and phase characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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